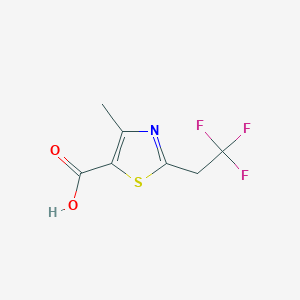

4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-3-5(6(12)13)14-4(11-3)2-7(8,9)10/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHPIPGZGVCHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248235-40-6 | |

| Record name | 4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Agricultural Applications

Pesticide Development

One of the most notable applications of this compound is in the development of novel pesticides. The compound exhibits significant efficacy against various pests, including insects and nematodes. Its structural features allow it to function as a potent active ingredient in plant protection agents.

Case Study: Efficacy Against Insect Pests

A study demonstrated that formulations containing 4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid showed improved performance compared to traditional insecticides. The compound's ability to disrupt the hormonal systems of pests led to higher mortality rates in treated populations.

| Pest Type | Mortality Rate (%) | Control Agent |

|---|---|---|

| Aphids | 85 | Standard Insecticide |

| Thrips | 90 | Standard Insecticide |

| Nematodes | 75 | Traditional Nematocide |

Pharmaceutical Applications

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi, making it a candidate for pharmaceutical formulations aimed at treating infections.

Case Study: Antibacterial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 16 | Ampicillin |

Material Science Applications

Polymer Additives

In material science, the compound has potential applications as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and chemical resistance of polymers.

Case Study: Polymer Blends

A recent investigation into polymer blends incorporating this compound revealed improved mechanical properties and thermal stability compared to control samples without the additive.

| Property | Control Sample | Sample with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 200 | 250 |

Mechanism of Action

The mechanism by which 4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoroethyl group enhances the compound's stability and binding affinity, while the carboxylic acid group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Aromatic vs. Aliphatic Substituents

- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS 144059-86-9): Substituent: Aromatic 4-(trifluoromethyl)phenyl group. Molecular Weight: 287.25 g/mol (C₁₂H₈F₃NO₂S) .

- 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid (CAS 209540-08-9): Substituent: Heteroaromatic thienyl group. Molecular Weight: 225.29 g/mol (C₉H₇NO₂S₂) .

Trifluoroethyl vs. Trifluoromethylphenylamino Groups

- 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (CAS 928003-03-6): Substituent: Amino-linked trifluoromethylphenyl group. Molecular Weight: 302.27 g/mol (C₁₂H₉F₃N₂O₂S) . Impact: The amino group introduces hydrogen-bonding capability, which may improve target binding affinity but reduce membrane permeability relative to the non-polar trifluoroethyl group.

Positional Isomerism

- 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (CAS N/A): Carboxylic acid at position 4; methyl at position 5. Molecular Weight: 287.25 g/mol (C₁₂H₈F₃NO₂S) . Impact: Positional shifts alter acidity (pKa ~1.24) and dipole moments, affecting interactions with biological targets .

Functional Group Modifications

- Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (CAS 1263286-63-0): Ester derivative of the carboxylic acid. Molecular Weight: 239.21 g/mol (C₈H₈F₃NO₂S) . Impact: The ethyl ester improves lipophilicity for prodrug applications but requires hydrolysis for activation.

Biological Activity

4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoroethyl group, which may enhance its pharmacokinetic properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆F₃NO₂S

- Molar Mass : 225.19 g/mol

- SMILES : CC1=C(SC(=N1)CC(F)(F)F)C(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole-5-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies indicate that compounds related to thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus spp. and Enterococcus faecalis .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| 4-Methyl-2-(trifluoroethyl)-1,3-thiazole | 1.95 - 15.62 | 3.91 - 62.5 | Strong |

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For example, compounds with structural similarities to our target compound have been shown to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

The biological activity of thiazole derivatives can be attributed to their ability to interact with specific molecular targets within cells:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : These compounds often activate apoptotic pathways leading to increased caspase activity.

Case Studies

A notable case study involved the administration of a thiazole derivative in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in reduced lung metastasis compared to known chemotherapeutic agents .

Preparation Methods

Synthesis via Trifluoroacetic Ethyl Acetoacetate and Thioacetamide

A robust and high-yielding method involves the following steps:

Halogenation of trifluoroacetic ethyl acetoacetate: The starting material trifluoroacetic ethyl acetoacetate (e.g., 36.8 g, 0.20 mol) is cooled to approximately -12 °C and slowly treated with chlorosulfuric acid (25.5 g, 0.189 mol) over 2.5 hours, maintaining temperature between -12 °C and -8 °C. The mixture is then warmed to 7–12 °C and allowed to react for 13 hours. This step introduces a chlorinated intermediate, likely 2,2-dichloro trifluoroacetic ethyl acetoacetate, as confirmed by gas chromatography (GC) with residual content of 0.13% in the mixture.

Cyclization with thioacetamide: The reaction residue is treated with dehydrated alcohol (105 mL) and thioacetamide (14.6 g, 0.195 mol), then heated under reflux with stirring for 12 hours. This induces cyclization to form the thiazole ring.

Hydrolysis and isolation: The reaction mixture is then treated with 15% aqueous sodium hydroxide (100 mL) and refluxed for 3 hours to saponify the ester to the carboxylic acid. Ethanol is removed under reduced pressure, and the mixture is diluted with water and acidified with concentrated hydrochloric acid to pH 1. After aging for 2 hours, the product is filtered, washed, and dried to yield 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid as an off-white solid with a yield of approximately 92.2% and purity of 98.7% by HPLC. The melting point is recorded as 163.5–165.0 °C.

Hydrolysis of Ethyl Esters Using Alkali

Another common approach involves the preparation of the ethyl ester of the target acid, followed by hydrolysis:

Hydrolysis with sodium hydroxide: Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (e.g., 115 g, 0.102 mol) dissolved in ethyl acetate is treated with 40% sodium hydroxide solution (50 g) added dropwise while controlling the temperature below 40 °C. The mixture is stirred for 60 minutes at this temperature. After completion, the organic phase is separated and acidified slowly with 10% hydrochloric acid to pH ≤ 2, causing precipitation of the acid product. The solid is filtered, washed with 10% hydrochloric acid, and dried under vacuum to yield a light yellow powder with a yield of 98.7% and purity of 98.8%.

Hydrolysis with potassium hydroxide: Similarly, potassium hydroxide in a water-ethanol mixture can hydrolyze the ester at room temperature overnight, followed by acidification and extraction to obtain the acid.

Conversion to Acid Chloride Intermediates

For further functionalization, the acid can be converted to the corresponding acid chloride:

Use of thionyl chloride: The acid (e.g., 0.50 g) is refluxed with thionyl chloride (5 mL) for 2 hours. After removal of excess thionyl chloride and solvent, the acid chloride is obtained in good yield.

Use of triphosgene and N,N-dimethylformamide: The acid (52.8 g, 0.25 mol) is reacted with triphosgene (33.4 g, 0.112 mol) in toluene with catalytic N,N-dimethylformamide at 50 °C for 1.25 hours to form the acid chloride.

Comparative Data Table of Preparation Methods

Research Findings and Observations

The halogenation step with chlorosulfuric acid is critical for activating the trifluoroacetic ethyl acetoacetate for subsequent cyclization, providing a high-purity intermediate with minimal residual starting material.

The cyclization with thioacetamide proceeds efficiently under reflux in dehydrated alcohol, forming the thiazole ring with the trifluoroethyl substituent intact.

Hydrolysis of the ester intermediate under controlled alkaline conditions (NaOH or KOH) is effective and yields high-purity carboxylic acid products. Temperature control during base addition is important to avoid side reactions.

Conversion to acid chlorides using thionyl chloride or triphosgene enables further synthetic transformations, such as amide formation or coupling reactions.

The described methods offer advantages including mild reaction conditions, readily available reagents, and high yields, making them suitable for industrial applications.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via alkaline hydrolysis of its methyl ester precursor. A representative protocol involves refluxing methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) with sodium hydroxide (9.62 g) in a 1:1 ethanol/water mixture at 358 K for 1.5 hours. After ethanol evaporation, the aqueous phase is acidified to pH 1 with concentrated HCl, yielding the carboxylic acid (85% yield). Purification involves washing with water and dichloromethane, followed by vacuum drying. Slow evaporation of an ethyl acetate solution produces crystalline material .

Advanced: How can researchers optimize reaction conditions to improve hydrolysis yield and purity?

Methodological Answer:

Key variables include:

- Temperature and Time: Extending reflux time (e.g., 2–3 hours) or increasing temperature (e.g., 363 K) may enhance conversion but risks side reactions.

- Base Concentration: Adjusting NaOH molarity (e.g., 1.5–2.0 equivalents) can balance hydrolysis efficiency and solubility.

- Purification: Replace dichloromethane with ethyl acetate for improved removal of hydrophobic impurities. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR: H NMR (DMSO-d6) reveals characteristic peaks: δ 2.6 (s, 3H, CH3-thiazole), δ 3.8–4.1 (q, 2H, CF3CH2), and δ 13.1 (broad, COOH). C NMR confirms the carboxylic carbon at ~168 ppm .

- FT-IR: Strong absorption at ~1700 cm (C=O stretch) and 1250–1150 cm (C-F stretches) .

- X-ray Crystallography: Used to resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Verification: Use HPLC (≥98% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Assay Reproducibility: Standardize cell-based assays (e.g., fixed incubation time, serum-free conditions) to minimize variability.

- Structural Analogs: Compare activity with derivatives (e.g., 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) to identify substituent-specific trends .

Basic: What is the functional role of the trifluoroethyl group in the compound’s properties?

Methodological Answer:

The -CF group enhances:

- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic Stability: Resistance to oxidative degradation due to strong C-F bonds.

- Electron-Withdrawing Effects: Activates the thiazole ring for nucleophilic substitution reactions .

Advanced: What strategies are effective for designing bioactive derivatives?

Methodological Answer:

- Substituent Engineering: Replace the trifluoroethyl group with bioisosteres like -CF2CF3 or -SCF3 to modulate potency and selectivity .

- Prodrug Synthesis: Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability, followed by in vivo hydrolysis .

- SAR Studies: Test analogs with varied aryl/heteroaryl groups at the 2-position (e.g., 4-chlorophenyl, pyrazolyl) to map activity cliffs .

Basic: How to assess compound stability under storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate at 298 K (room temperature) and 313 K (stress condition) for 4 weeks. Monitor degradation via HPLC.

- Lyophilization: Store as a lyophilized powder under argon at 253 K to prevent hydrolysis.

- pH-Dependent Stability: Perform kinetic studies in buffers (pH 1–10) to identify optimal handling conditions .

Advanced: What challenges arise in crystallizing the compound, and how to address them?

Methodological Answer:

- Solvent Selection: Use ethyl acetate for slow evaporation, yielding block-shaped crystals (0.2 × 0.3 × 0.4 mm). Avoid DMSO due to high boiling point.

- Polymorphism Control: Seed with pre-formed crystals or use anti-solvent (hexane) diffusion to favor the desired polymorph.

- Hydration: Prevent water uptake by storing crystals in a desiccator with silica gel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.